molecular formula C18H26N2O2 B2673439 N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide CAS No. 1311633-75-6

N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide

Cat. No. B2673439
CAS RN: 1311633-75-6
M. Wt: 302.418
InChI Key: BNUADYJNYVVVBS-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide, also known as JWH-250, is a synthetic cannabinoid that has gained popularity among the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 cannabinoid receptors, which are involved in a variety of physiological processes.

Mechanism of Action

N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body. These receptors are involved in a variety of physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as to modulate immune function. Additionally, N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 cannabinoid receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide also has limitations, as it is a synthetic compound that may not fully replicate the effects of endogenous cannabinoids.

Future Directions

There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide could be studied further for its potential as an analgesic and anti-inflammatory agent. Finally, future research could focus on developing more selective agonists of the CB1 and CB2 cannabinoid receptors, potentially leading to the development of new therapeutic agents.

Synthesis Methods

N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide is typically synthesized using a multi-step process that involves the reaction of 1-(3-methylbutyl)-3-(2-phenylethyl)urea with cyanogen bromide. The resulting intermediate is then reacted with 1-bromo-4-(2-phenylethoxy)butane to yield N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide has been studied extensively for its potential therapeutic applications in a variety of medical conditions. One area of research has focused on its potential as an analgesic, as it has been shown to have potent pain-relieving effects in animal models. Additionally, N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-4-(2-phenylethoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-15(2)13-17(14-19)20-18(21)9-6-11-22-12-10-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUADYJNYVVVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CCCOCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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